2,2-Dimethylhept-6-yn-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylhept-6-yn-3-one can be synthesized through various methods. One common approach involves the metalation of 3,3-dimethyl-1-butyne using n-butyllithium, followed by the addition of acrolein . This reaction is typically carried out at low temperatures to ensure selectivity and yield . Another method involves a Grignard reaction, where the lithium salt of the intermediate is reacted with a suitable electrophile .
Industrial Production Methods
On an industrial scale, the synthesis of this compound often involves a batch-flow hybrid process. This method combines the advantages of both batch and flow chemistry, allowing for efficient and scalable production . The use of cyclopentyl methyl ether as a solvent in this process enhances safety and sustainability .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylhept-6-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The alkyne group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethylhept-6-yn-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and alkynes.
Mechanism of Action
The mechanism of action of 2,2-Dimethylhept-6-yn-3-one involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of terbinafine, the compound inhibits the biosynthesis of ergosterol in fungi by targeting the enzyme squalene epoxidase . This inhibition disrupts the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylhept-1-en-4-yn-3-ol: This compound is structurally similar and is also used as an intermediate in the synthesis of pharmaceuticals.
3,3-Dimethyl-1-butyne: Another related compound used in the synthesis of 2,2-Dimethylhept-6-yn-3-one.
Uniqueness
This compound is unique due to its specific combination of an alkyne and a ketone functional group, which provides versatility in various chemical reactions and applications. Its role as a key intermediate in the synthesis of important pharmaceuticals like terbinafine further highlights its significance .
Properties
IUPAC Name |
2,2-dimethylhept-6-yn-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-5-6-7-8(10)9(2,3)4/h1H,6-7H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZIKZDHXTXQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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